

Head-to-head comparison of PRL 3195 and somatostatin-14

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Compound of Interest		
Compound Name:	PRL 3195	
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Head-to-Head Comparison: PRL 3195 vs. Somatostatin-14

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **PRL 3195** and the endogenous peptide hormone somatostatin-14. The information presented is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds, facilitating informed decisions in experimental design and drug development.

Overview and Key Properties

Somatostatin-14 is a naturally occurring cyclic peptide hormone that acts as a potent agonist at all five known somatostatin receptor subtypes (SSTR1-5). It plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and the inhibition of endocrine and exocrine secretions. Its therapeutic potential is limited by a very short plasma half-life.

PRL 3195 is a synthetic analog of somatostatin-14. Unlike the parent compound, **PRL 3195** functions as a somatostatin receptor antagonist, exhibiting a distinct selectivity profile across the SSTR subtypes. Its development provides a valuable tool for probing the physiological roles of specific somatostatin receptors and for investigating the therapeutic potential of SSTR antagonism.



Feature	PRL 3195	Somatostatin-14
Compound Type	Synthetic Peptide Analog	Endogenous Peptide Hormone
Primary Function	Somatostatin Receptor Antagonist	Somatostatin Receptor Agonist
Chemical Formula	C58H69CIN12O9S2	C76H104N18O19S2
CAS Number	341519-04-8	38916-34-6
Receptor Selectivity	Preferential for SSTR5 and SSTR2	High affinity for all SSTR subtypes (SSTR1-5)

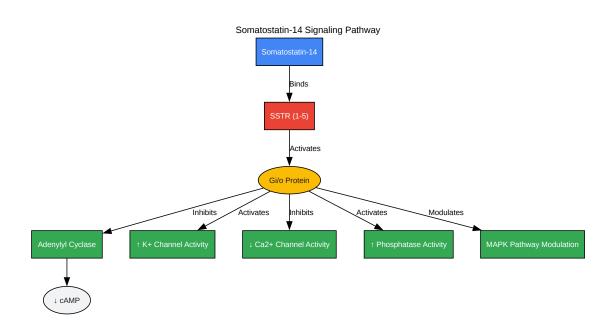
Mechanism of Action and Signaling Pathways

The functional differences between **PRL 3195** and somatostatin-14 are rooted in their opposing effects on somatostatin receptor signaling.

Somatostatin-14 (Agonist): Upon binding to any of the five SSTR subtypes, somatostatin-14 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. All SSTRs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The activation of these G-proteins leads to several downstream effects, including:

- Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of ion channel activity: This includes the activation of inwardly rectifying
 potassium (K+) channels (leading to hyperpolarization and reduced cell excitability) and the
 inhibition of voltage-gated calcium (Ca2+) channels (reducing calcium influx and subsequent
 cellular processes like hormone secretion).
- Activation of phosphotyrosine phosphatases (PTPs): This can lead to the dephosphorylation of key signaling molecules.
- Modulation of the mitogen-activated protein kinase (MAPK) pathway.



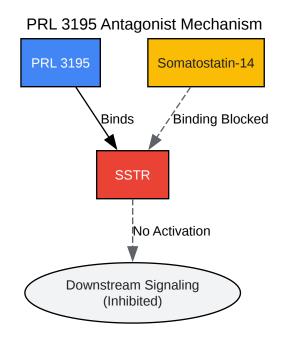


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Fig. 1: Somatostatin-14 Agonist Signaling

PRL 3195 (Antagonist): In contrast, **PRL 3195** binds to somatostatin receptors but does not elicit a downstream signaling response. Instead, it competitively blocks the binding of endogenous somatostatin-14 and other SSTR agonists. By occupying the receptor's binding site, **PRL 3195** prevents the activation of the associated G-proteins and the subsequent intracellular signaling events. This makes it a valuable tool for studying the physiological consequences of blocking somatostatin signaling.





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Fig. 2: PRL 3195 Antagonist Mechanism

Quantitative Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for **PRL 3195** and somatostatin-14, allowing for a direct comparison of their performance.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The table below presents the inhibitory constants (Ki) of **PRL 3195** and somatostatin-14 for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.



Receptor Subtype	PRL 3195 Ki (nM)[1]	Somatostatin-14 Ki (nM)
hsst1	1000	~1.1
hsst2	17	~0.3
hsst3	66	~0.8
hsst4	1000	~1.1[2]
hsst5	6	~0.6

Note: Somatostatin-14 Ki values are compiled from multiple sources and may vary slightly depending on the specific experimental conditions and radioligand used.

Functional Activity

This table summarizes the known functional activities of the two compounds.

Functional Assay	PRL 3195	Somatostatin-14
Urotensin II-induced aorta ring contraction	Inhibition (ED ₅₀ = 24 nM)[1]	Not reported in this context
Adenylyl Cyclase Activity	No inhibition (antagonist)	Inhibition (agonist)
GTPyS Binding	No stimulation (antagonist)	Stimulation (agonist)
Hormone Secretion (e.g., Growth Hormone, Insulin)	Blocks inhibition by agonists	Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own studies.

Radioligand Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.



Preparation Receptor Membranes Radioligand Test Compound (e.g., from transfected cells) (e.g., 125 I-Somatostatin-14) (PRL 3195 or Somatostatin-14) Incubation Incubate components at a defined temperature and time Separation & Measurement Separate bound from free radioligand (e.g., via filtration) Quantify bound radioactivity (Scintillation counting) Data Analysis Generate competition curve and calculate IC50 and Ki

Competitive Binding Assay Workflow

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Fig. 3: Competitive Binding Assay Workflow

Protocol:

 Membrane Preparation: Cell membranes expressing the human somatostatin receptor subtype of interest are prepared from transfected cell lines (e.g., CHO-K1 or HEK293).



- Assay Buffer: A suitable buffer is prepared, typically 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
- Reaction Mixture: In a 96-well plate, the following are added in order:
 - Assay buffer
 - A fixed concentration of a suitable radioligand (e.g., [125]-Tyr11]somatostatin-14)
 - Increasing concentrations of the unlabeled test compound (PRL 3195 or somatostatin-14).
 - Cell membranes.
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
- Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in somatostatin receptor signaling.

Protocol:

 Cell Culture: Cells stably expressing the desired human somatostatin receptor subtype are cultured in appropriate media.



- Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.
- Assay Buffer: A stimulation buffer is prepared, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Compound Treatment: The cell culture medium is replaced with the assay buffer containing
 the test compound (PRL 3195 or somatostatin-14) at various concentrations. For antagonists
 like PRL 3195, cells are often pre-incubated with the antagonist before the addition of an
 agonist.
- Stimulation: To measure the inhibitory effect of somatostatin-14, adenylyl cyclase is stimulated with an agent like forskolin.
- Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
- Data Analysis: The results are plotted as cAMP concentration versus the log concentration of the test compound. For agonists like somatostatin-14, an IC₅₀ value for the inhibition of forskolin-stimulated cAMP production is calculated. For antagonists like PRL 3195, the ability to shift the dose-response curve of an agonist is determined.

Aortic Ring Contraction Assay

This ex vivo functional assay assesses the effect of compounds on the contractility of vascular smooth muscle.

Protocol:

- Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings of a specific width (e.g., 2-3 mm).
- Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.



- Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.
- Stimulation and Compound Addition: The aortic rings are pre-contracted with a stimulating agent, such as human urotensin II. Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., PRL 3195) are added to the organ bath.
- Data Recording and Analysis: The changes in tension are continuously recorded. The
 inhibitory or contractile responses are expressed as a percentage of the pre-contraction. A
 dose-response curve is generated to calculate the ED₅₀ or IC₅₀ value.

Conclusion

PRL 3195 and somatostatin-14, while structurally related, exhibit opposing pharmacological activities at somatostatin receptors. Somatostatin-14 is the endogenous agonist, activating all five SSTR subtypes with high affinity to produce a wide range of inhibitory physiological effects. In contrast, PRL 3195 is a synthetic antagonist with a preference for SSTR5 and SSTR2, which blocks the actions of endogenous somatostatin. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers investigating the somatostatin system and developing novel therapeutics targeting these important receptors.

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